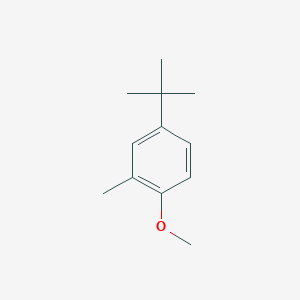

4-Tert-butyl-1-methoxy-2-methylbenzene

描述

Contextualizing 4-Tert-butyl-1-methoxy-2-methylbenzene within Substituted Benzene (B151609) Chemistry

Substituted benzenes are fundamental components in organic synthesis, forming the backbone of pharmaceuticals, polymers, and advanced materials. rsc.org The reactivity of a benzene ring is profoundly influenced by the substituents it carries. msu.edu These groups can either activate the ring, making it more susceptible to electrophilic attack than benzene, or deactivate it. lumenlearning.com The core reaction mechanism for these compounds is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.melibretexts.org

Significance of Methoxy (B1213986), Methyl, and Tert-Butyl Substituents in Aromatic Systems

The behavior of this compound is dictated by the individual and collective properties of its substituents. Each group exerts distinct electronic and steric influences on the aromatic ring.

Methoxy Group (-OCH₃): The methoxy group is a potent activating group and a strong ortho, para-director. oneclass.com Its influence stems from two opposing electronic effects: a strong, electron-donating resonance effect (+R) and a moderate, electron-withdrawing inductive effect (-I). libretexts.orgquora.com The oxygen atom's lone pairs can be delocalized into the benzene ring's π-system, significantly increasing the electron density at the ortho and para positions. libretexts.org This resonance donation far outweighs the inductive withdrawal caused by the oxygen's electronegativity, leading to a substantial activation of the ring towards electrophiles. msu.eduquora.com The high reactivity of anisoles often necessitates milder reaction conditions for electrophilic substitutions. msu.edulibretexts.org

Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-director. purechemistry.org It donates electron density to the ring primarily through two mechanisms: the inductive effect (+I) and hyperconjugation. lumenlearning.comquora.com As an sp³-hybridized carbon attached to an sp²-hybridized ring carbon, it inductively pushes electron density into the ring. lumenlearning.com Furthermore, the overlap of the C-H σ-bonds with the ring's π-system (hyperconjugation) also contributes to electron donation, stabilizing the carbocation intermediate formed during substitution. quora.com

Tert-Butyl Group (-(C(CH₃)₃): The tert-butyl group is also an activating, ortho, para-director, primarily through an electron-donating inductive effect. msu.edu However, its most defining characteristic is its significant steric bulk. numberanalytics.com This bulkiness sterically hinders the approach of electrophiles to the adjacent ortho positions. msu.edunumberanalytics.com Consequently, in reactions involving tert-butylbenzene (B1681246), substitution at the para position is often strongly favored over the ortho position to minimize steric clash. msu.edulibretexts.org This steric influence can override electronic preferences, making it a critical factor in determining the product distribution of reactions. youtube.com

Summary of Substituent Effects

The following interactive table summarizes the key electronic and steric effects of the substituents on the benzene ring.

| Substituent | Electronic Effect | Directing Effect | Steric Hindrance |

| Methoxy (-OCH₃) | Strong Activator (+R > -I) | ortho, para | Low |

| Methyl (-CH₃) | Weak Activator (+I, Hyperconjugation) | ortho, para | Low-Moderate |

| Tert-Butyl (-C(CH₃)₃) | Weak Activator (+I) | ortho, para | High |

Research Trajectories and Gaps in the Study of this compound and Related Anisoles

While this compound is commercially available and cataloged in chemical databases, dedicated studies on its specific reactivity, synthesis, and applications are not prevalent in the scientific literature. This represents a significant research gap. The primary interest in such molecules lies in their identity as sterically hindered aromatic ethers, a class of compounds that presents both challenges and opportunities in synthetic chemistry.

Research Trajectories: A major research trajectory relevant to this compound is the development of novel synthetic methods for creating sterically hindered ethers. Traditional methods like the Williamson ether synthesis often fail for bulky substrates due to competing elimination reactions. rsc.org This has driven research into alternative strategies:

Advanced Catalytic Systems: Copper-catalyzed and other transition-metal-catalyzed coupling reactions have been developed to form C-O bonds under milder conditions, enabling the synthesis of some hindered aryl ethers. rsc.orgnih.gov

Electrochemical and Photochemical Methods: Recent advancements leverage electrochemical oxidation to generate reactive carbocation intermediates from simple starting materials, which can then be trapped by alcohols to form highly congested ethers. chemistryviews.orgresearchgate.net These methods bypass the limitations of traditional Sₙ2-type reactions.

Applications in Complex Synthesis: Polysubstituted aromatic compounds, including complex ethers, are crucial building blocks in medicinal chemistry and materials science. rsc.orgwikipedia.org Hindered ether motifs are particularly valuable in drug design because the steric bulk around the ether linkage can prevent metabolic degradation, increasing the in vivo stability of a drug molecule. rsc.org

Identified Research Gaps:

Quantitative Reactivity Studies: There is a lack of detailed kinetic studies on the electrophilic substitution of this compound. acs.orgacs.org Such research would provide valuable quantitative data on how the competing activating and directing effects of the methoxy, methyl, and tert-butyl groups, combined with steric hindrance, influence reaction rates and regioselectivity.

Exploration of Synthetic Utility: The potential of this compound as a precursor for more complex molecules remains largely unexplored. Research into its functionalization could lead to novel derivatives for applications in pharmaceuticals, agrochemicals, or as ligands in catalysis.

Physicochemical and Material Properties: The unique substitution pattern may confer interesting properties relevant to materials science, such as solubility, thermal stability, or specific electronic characteristics in polymers. researchgate.netresearchgate.net However, there is a gap in the literature regarding the investigation of this compound as a monomer or additive in the development of new aromatic polyethers or other functional materials. researchgate.netgoogle.com

Mechanistic Insights: Modern computational and experimental studies have begun to challenge the classical two-step mechanism for all electrophilic aromatic substitutions, suggesting that some reactions may proceed via concerted pathways or involve intermediates other than the traditional arenium ion. nih.gov Investigating the chlorination or nitration of a sterically congested and highly activated system like this compound could provide new insights into these fundamental reaction mechanisms.

Structure

2D Structure

3D Structure

属性

分子式 |

C12H18O |

|---|---|

分子量 |

178.27 g/mol |

IUPAC 名称 |

4-tert-butyl-1-methoxy-2-methylbenzene |

InChI |

InChI=1S/C12H18O/c1-9-8-10(12(2,3)4)6-7-11(9)13-5/h6-8H,1-5H3 |

InChI 键 |

MUSHJGINQWRFRN-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)OC |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 4 Tert Butyl 1 Methoxy 2 Methylbenzene and Its Precursors

Friedel-Crafts Alkylation Approaches for Tert-butyl Introduction in Aryl Ethers

The introduction of a tert-butyl group onto an aromatic ring is a cornerstone of electrophilic aromatic substitution, commonly achieved through Friedel-Crafts alkylation. cerritos.edu This reaction involves an alkylating agent, such as an alkene (isobutylene), an alcohol (tert-butanol), or an alkyl halide (tert-butyl chloride), and a catalyst to generate a tert-butyl carbocation electrophile. cerritos.eduberkeley.edu The synthesis of precursors to 4-tert-butyl-1-methoxy-2-methylbenzene often begins with the tert-butylation of a substituted phenol (B47542) like p-cresol (B1678582) or o-cresol (B1677501).

Alkylation of Substituted Phenols for Alkyl-substituted Benzene (B151609) Synthesis

The alkylation of phenols is an industrially significant Friedel-Crafts reaction used to produce a variety of commercial antioxidants and other chemical intermediates. researchgate.net In the context of synthesizing the target molecule, a common precursor is 4-tert-butyl-2-methylphenol (B146163), which is formed by the tert-butylation of o-cresol. Various alkylating agents can be employed, including tert-butanol (B103910), methyl tert-butyl ether (MTBE), and isobutylene. mdpi.comgoogle.com

The choice of catalyst is crucial and ranges from traditional Brønsted acids like sulfuric acid to solid acid catalysts. google.comscientificupdate.com For instance, the alkylation of p-cresol with tert-butyl alcohol has been shown to be effectively catalyzed by deep eutectic solvents, achieving high conversion under mild conditions. mdpi.com Similarly, sulfonic acid-functionalized ionic liquids have been used to catalyze the ortho-tert-butylation of p-cresol with MTBE, yielding the mono-alkylated product with high selectivity. researchgate.net Mesoporous molecular sieves like HAlMCM-41 have also been developed as environmentally friendly catalysts for this transformation, using tert-butanol or MTBE as the alkylating agent. google.com

| Phenolic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) to Mono-alkylated Product | Reference |

|---|---|---|---|---|---|---|

| p-Cresol | tert-Butyl Alcohol | Deep Eutectic Solvent | 70 | 78 | Not Specified | mdpi.com |

| p-Cresol | MTBE | Sulfonated Ionic Liquid | 100 | 85.8 | 95.2 | researchgate.net |

| p-Cresol | tert-Butanol / MTBE | HAlMCM-41 | Not Specified | High | Good | google.com |

| Toluene (B28343) | tert-Butyl Alcohol | H-BEA Zeolite | 180 | ~90 | ~80 (to 4-tert-butyltoluene) | researchgate.net |

Regioselectivity and Catalysis in Tert-butyl Group Introduction

Regioselectivity—the control of where the electrophile attaches to the aromatic ring—is a critical challenge in the synthesis of polysubstituted benzenes. In the tert-butylation of a substrate like o-cresol (2-methylphenol), the existing hydroxyl (-OH) and methyl (-CH3) groups direct the position of the incoming tert-butyl group. Both are ortho-, para-directing activators. The para position relative to the powerful hydroxyl directing group is the most electronically favored. The position ortho to the hydroxyl and meta to the methyl group is sterically hindered by the adjacent methyl group. Therefore, the tert-butyl group is predominantly directed to the position para to the hydroxyl group, yielding 4-tert-butyl-2-methylphenol.

The choice of catalyst can significantly influence the product distribution. While strong acids like H2SO4 are effective, they can lead to side reactions and are difficult to handle. google.comscientificupdate.com Modern solid acid catalysts, such as zeolites and mesoporous materials, offer advantages in terms of reusability, reduced waste, and shape-selectivity. researchgate.netniscpr.res.in For example, in the alkylation of toluene with tert-butyl alcohol, the H-BEA zeolite catalyst showed the highest activity and good selectivity for the para-isomer, which can be attributed to the pore structure of the catalyst that favors the formation of the less bulky para product over the ortho or meta isomers. researchgate.net The steric bulk of the tert-butyl electrophile itself also plays a key role, as it preferentially attacks the less sterically hindered para position. cerritos.edu

O-Alkylation and Etherification Pathways for Methoxy (B1213986) Group Formation

The conversion of a phenolic hydroxyl group to a methoxy group is a fundamental transformation in organic synthesis, typically achieved via O-alkylation. This step is essential for converting the 4-tert-butyl-2-methylphenol intermediate into the final target compound, this compound.

Methylation of Phenolic Precursors to Anisole (B1667542) Derivatives

The most common method for methylating phenols is the Williamson ether synthesis. This reaction involves deprotonating the phenol with a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with a methylating agent, such as methyl iodide or dimethyl sulfate. The precursor, 4-tert-butyl-2-methylphenol, can be readily converted to its corresponding anisole derivative using these standard conditions.

Alternative methylation strategies exist, including the use of methanol (B129727) over acidic catalysts, although this often requires higher temperatures and can lead to a mixture of O-methylated and C-methylated products. unimi.itnih.gov The regioselectivity between C- and O-alkylation is influenced by the catalyst's acid strength; for instance, the reaction over certain zeolites can be tuned to favor anisole formation. unimi.it

Role of Phase Transfer Catalysis in Ether Synthesis involving Alkyl-substituted Phenols

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). nih.gov In the methylation of alkyl-substituted phenols, which may have limited solubility in the aqueous base, PTC is particularly useful. zenodo.org

The process typically involves a quaternary ammonium (B1175870) salt as the catalyst. The catalyst transports the phenoxide anion from the aqueous phase (where it is formed by reaction with a base like sodium hydroxide) into the organic phase, which contains the methylating agent. researchgate.net This transfer overcomes the insolubility of the reactants and facilitates a rapid and efficient reaction under mild conditions. This method is advantageous as it avoids the need for strong bases or anhydrous solvents, making the process more convenient and environmentally benign. nih.gov Studies on the O-alkylation of 4-tert-butylphenol (B1678320) with 1-bromobutane (B133212) have demonstrated the effectiveness of multi-site phase transfer catalysts in achieving high conversion under heterogeneous solid-liquid conditions. researchgate.net

| Method | Phenolic Substrate | Methylating Agent | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | General Phenols | Methyl Iodide, Dimethyl Sulfate | Strong Base (e.g., NaH, NaOH) | Classic, widely applicable method for ether formation. | organic-chemistry.org |

| Phase Transfer Catalysis | Phenols | Not specified | Quaternary ammonium salts, NaOH(aq)/Organic Solvent | Facilitates reaction between immiscible reactants under mild conditions. | nih.govzenodo.org |

| Vapor-Phase Methylation | Phenol | Methanol | Zeolite Beta | High temperature process, can yield both C- and O-alkylation products. | unimi.it |

| Gas-Phase Methylation | Phenol | Methanol | Mg/Al/O Mixed Oxides | Catalyst features determine product distribution (anisole vs. cresols). | nih.gov |

Multi-step Synthetic Sequences Targeting the this compound Framework

The synthesis of this compound from a simple precursor like o-cresol can be approached through two primary multi-step sequences. The choice of route depends on factors such as reagent availability, reaction yields, and the ease of purification at each step.

Route 1: Alkylation followed by Methylation

Tert-butylation of o-cresol: This initial step involves the Friedel-Crafts alkylation of 2-methylphenol. As discussed, the strong ortho-, para-directing influence of the hydroxyl group, combined with the steric hindrance of the adjacent methyl group, selectively yields 4-tert-butyl-2-methylphenol.

Methylation of 4-tert-butyl-2-methylphenol: The resulting phenolic intermediate is then O-methylated using a method like the Williamson ether synthesis, potentially aided by phase transfer catalysis, to afford the final product, this compound.

This sequence is often preferred because the powerful directing ability of the hydroxyl group ensures high regioselectivity in the critical tert-butylation step.

Route 2: Methylation followed by Alkylation

Methylation of o-cresol: The first step is the conversion of 2-methylphenol to 2-methylanisole (B146520) (2-methoxytoluene).

Tert-butylation of 2-methylanisole: The subsequent Friedel-Crafts alkylation of 2-methylanisole introduces the tert-butyl group. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker one. The para position to the stronger methoxy director is occupied by the methyl group. Therefore, the incoming tert-butyl group is directed to the remaining ortho position (C6) or the para position (C4) relative to the methoxy group. Synergistic iron/TFA-catalyzed tert-butylation has been shown to functionalize 2-methylanisole to give the 4-tert-butyl product in high yield (83%). chemrxiv.org

Both synthetic strategies are viable for accessing the target framework. The selection of a specific pathway in a laboratory or industrial setting would be guided by optimization of reaction conditions to maximize yield and minimize the formation of isomeric impurities.

Advanced Synthetic Routes for Poly-substituted Anisoles

The synthesis of poly-substituted anisoles, such as this compound, presents unique challenges, primarily centered on achieving regioselectivity. The methoxy group is an activating ortho-, para-director, which can lead to a mixture of isomers in typical electrophilic aromatic substitution reactions. Advanced synthetic strategies aim to overcome these challenges by employing specialized catalysts and reaction conditions to control the position of incoming substituents with high precision.

A foundational method for introducing alkyl groups to an aromatic ring is the Friedel-Crafts alkylation. umkc.edulibretexts.org This reaction involves an electrophilic aromatic substitution where an alkyl group is added to the aromatic ring using a strong Lewis acid catalyst, such as aluminum chloride. umkc.edu The reaction proceeds in three main steps: formation of an electrophile (typically a carbocation), nucleophilic attack by the aromatic ring on the electrophile, and finally, rearomatization of the ring. umkc.edu However, traditional Friedel-Crafts alkylation suffers from limitations when applied to activated rings like anisoles, including the potential for polyalkylation, as the alkylated product is often more reactive than the starting material. libretexts.org The position of substitution can also be difficult to control, with reaction temperature influencing isomer distribution. For instance, in the alkylation of methylbenzene, different temperatures can significantly alter the ratio of ortho, meta, and para products. chemguide.co.uklibretexts.org

To address the selectivity issues inherent in classical methods, modern synthetic approaches have focused on the development of advanced catalytic systems.

Solid Acid Catalysts

The use of heterogeneous solid acid catalysts offers significant advantages in terms of selectivity, reusability, and environmental compatibility. Mesoporous materials, in particular, have been investigated for the selective alkylation of phenols and anisole derivatives. One notable example is the tert-butylation of 4-methoxyphenol (B1676288) (a precursor to certain substituted anisoles) using tert-butyl alcohol as the alkylating agent over Zn-Al-MCM-41 catalysts. researchgate.net Research has demonstrated that the number of Brønsted acid sites in these catalysts, which can be adjusted by changing the silicon-to-metal ratio (nSi/(nZn+nAl)), directly influences both the conversion of the starting material and the selectivity towards the desired 2-tert-butylated product. researchgate.net A lower ratio, indicating a higher concentration of acid sites, was found to be optimal for maximizing the yield of the target isomer. researchgate.net

The following table summarizes the general findings on how reaction parameters influence the tert-butylation of 4-methoxyphenol over solid acid catalysts.

| Parameter | Effect on 4-MP Conversion | Effect on 2-TBHA Selectivity |

|---|---|---|

| Decreasing nSi/(nZn+nAl) Ratio | Increase | Increase |

| Increasing Reaction Temperature | Increase (up to an optimal point) | May vary |

| Increasing Reaction Time | Increase | Generally stable |

| Increasing t-BuOH to 4-MP Ratio | Increase | Generally high |

Data derived from studies on the t-butylation of 4-methoxyphenol (4-MP) to produce 2-t-butylated hydroxyl anisole (2-TBHA) over solid acid catalysts. researchgate.net

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is another powerful technique for synthesizing poly-substituted ethers under heterogeneous conditions. This method is particularly useful for O-alkylation reactions, where an alkoxide, generated in an aqueous or solid phase, reacts with an alkyl halide in an organic phase. The phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the alkoxide anion across the phase boundary to react with the alkyl halide.

A kinetic study on the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol and 1-bromobutane using a multi-site phase transfer catalyst (MPTC) highlights the efficiency of this approach. researchgate.net The reaction was found to follow pseudo-first-order kinetics, and the apparent rate constant was influenced by several parameters. researchgate.net Increasing the concentration of the MPTC, the amount of potassium hydroxide (B78521) (the base), stirring speed, and temperature all led to a linear increase in the apparent rate constant, demonstrating the catalytic nature of the process and its dependence on both physical (mixing) and chemical factors. researchgate.net Such methodologies provide a viable and environmentally friendlier route for preparing substituted alkoxybenzenes.

The table below illustrates the influence of various parameters on the reaction rate in a representative PTC system for O-alkylation.

| Parameter Varied (Increased) | Effect on Apparent Rate Constant (kapp) |

|---|---|

| MPTC Concentration | Linear Increase |

| Potassium Hydroxide Concentration | Linear Increase |

| Stirring Speed | Linear Increase |

| Temperature | Linear Increase (Arrhenius behavior) |

| Volume of Water | Decrease |

Data generalized from kinetic studies on the synthesis of 1-butoxy-4-tert-butylbenzene via multi-site phase transfer catalysis. researchgate.net

These advanced catalytic routes, including the use of shape-selective solid acids and efficient phase-transfer systems, represent significant progress in the synthesis of poly-substituted anisoles, enabling greater control over product distribution and facilitating cleaner, more efficient chemical processes.

Chemical Transformations and Reaction Mechanisms of 4 Tert Butyl 1 Methoxy 2 Methylbenzene

Electrophilic Aromatic Substitution Reactions of 4-Tert-butyl-1-methoxy-2-methylbenzene

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the reactivity of this compound in these reactions is governed by the electronic and steric effects of its substituents. The interplay of the activating methoxy (B1213986) and methyl groups, alongside the sterically demanding tert-butyl group, dictates the position of incoming electrophiles.

Regiochemical Control and Directing Effects of Substituents

The methoxy (-OCH3) group is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The methyl (-CH3) group is also an activating, ortho-, para-directing group, albeit weaker than the methoxy group, operating through an inductive effect and hyperconjugation. The tert-butyl (-C(CH3)3) group, while also weakly activating and ortho-, para-directing, exerts a significant steric hindrance, which can influence the regioselectivity of incoming electrophiles.

In this compound, the positions ortho to the strongly activating methoxy group are positions 2 and 6. Position 2 is already occupied by a methyl group, and position 6 is sterically hindered by the adjacent methyl group. The position para to the methoxy group is occupied by the tert-butyl group. Therefore, the most likely positions for electrophilic attack are those activated by the methoxy group and least sterically hindered. The directing effects of the substituents are summarized in the table below.

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| Methoxy (-OCH3) | 1 | Activating | Ortho, Para |

| Methyl (-CH3) | 2 | Activating | Ortho, Para |

| Tert-butyl (-C(CH3)3) | 4 | Activating | Ortho, Para |

The combined directing effects of the methoxy and methyl groups would strongly favor substitution at the positions ortho and para to the methoxy group. However, the existing substitution pattern means that the available positions for electrophilic attack are limited. The positions ortho to the methyl group are 1 (occupied by methoxy) and 3. The position para to the methyl group is 5. The positions ortho to the tert-butyl group are 3 and 5. Therefore, positions 3 and 5 are activated by both the methyl and tert-butyl groups. The powerful ortho-, para-directing effect of the methoxy group, however, is expected to be the dominant factor in determining the site of substitution.

Nitration Studies on Alkyl-Methoxybenzene Derivatives

For instance, the nitration of 2-chloro-4-methylanisole in acetic anhydride yields a variety of products, including a nitro substitution product and a dienone, indicating that ipso-attack at the methyl-bearing carbon is a competing pathway. This suggests that the nitration of this compound could also result in a complex mixture of products, with potential for both direct nitration on the ring and ipso-attack at the positions occupied by the methyl or tert-butyl groups. The bulky tert-butyl group is known to be susceptible to ipso-substitution. The electrophilic chlorination of 1,4-dimethoxy-2-tert-butylbenzene, for example, can lead to the replacement of the tert-butyl group. huji.ac.il

Halogenation and Sulfonation Pathways

Specific experimental data on the halogenation and sulfonation of this compound is limited. However, the principles of electrophilic aromatic substitution allow for the prediction of likely outcomes.

Halogenation: The methoxy group is a strong activating group, and its presence would facilitate halogenation, such as bromination or chlorination, under mild conditions. The regioselectivity would be dictated by the directing effects of the substituents. Given the strong activating and directing effect of the methoxy group, halogenation would be expected to occur at the positions ortho or para to it. As the para position is blocked by the tert-butyl group and one ortho position is occupied by the methyl group, the most likely position for halogenation is the remaining ortho position (position 6), despite some steric hindrance from the adjacent methyl group. Another possibility is substitution at position 5, which is ortho to the tert-butyl group and meta to the methoxy group, but activated by the methyl group.

Sulfonation: Sulfonation is a reversible electrophilic aromatic substitution reaction. The regiochemical outcome would again be primarily influenced by the powerful directing effect of the methoxy group. Therefore, sulfonation is expected to occur at the least sterically hindered position that is ortho or para to the methoxy group. As with halogenation, this would likely be position 6.

Oxidative Transformations and Degradation Mechanisms

The presence of alkyl and methoxy substituents on the aromatic ring makes this compound susceptible to oxidative degradation through various pathways, including photo-initiated processes. Understanding these mechanisms is crucial for assessing the environmental fate of such compounds.

Mechanisms of Photo-initiated Degradation of Structurally Related Alkylphenols

Studies on the photo-initiated degradation of structurally related compounds, such as 4-tert-butylphenol (B1678320), provide insights into the potential degradation pathways of this compound. Photo-oxidation reactions often involve the generation of highly reactive species like singlet oxygen. nih.govnih.gov In the case of olefins with allylic hydrogens, singlet oxygen can lead to the formation of allylic hydroperoxides. nih.gov While this compound does not have allylic hydrogens on the ring, the methyl and tert-butyl groups are potential sites for radical abstraction.

The degradation of aromatic compounds by hydroxyl radicals, which can be generated through various advanced oxidation processes, is another important pathway. The reaction of hydroxyl radicals with aromatics can be inhibited by the presence of dissolved natural organic matter. usgs.gov

Investigation of By-products and Reaction Intermediates in Aromatic Oxidation Processes

The oxidation of alkylbenzenes can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the cleavage of the alkyl side chains. However, the oxidation of the aromatic ring itself can also occur, leading to ring-opening and the formation of smaller, oxygenated compounds.

The investigation of by-products and reaction intermediates in the oxidation of aromatic compounds is essential for understanding the complete degradation pathway. In the absence of specific studies on this compound, the degradation of other substituted aromatics can serve as a model. For instance, the degradation of aromatic compounds by hydroxyl radicals can proceed through the formation of phenolic compounds, which can then undergo further oxidation and ring cleavage.

Side-Chain Modifications and Functional Group Interconversions on this compound

The chemical reactivity of this compound is characterized by transformations involving its alkyl and methoxy substituents. These reactions allow for the introduction of new functional groups and structural modifications, enabling the synthesis of a variety of derivatives. The primary sites for these transformations are the benzylic methyl group and the methoxy ether linkage.

Reactions of the Methyl Group for Further Functionalization

The methyl group attached to the aromatic ring of this compound is amenable to several functionalization reactions, primarily through free radical halogenation and oxidation pathways. These modifications convert the relatively inert methyl group into more reactive functionalities, such as halomethyl, formyl, and carboxyl groups, which can serve as handles for further synthetic transformations.

Benzylic Halogenation:

Benzylic halogenation, particularly bromination, is a common method for functionalizing the methyl group of toluene (B28343) derivatives. This reaction typically proceeds via a free radical mechanism, initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN), using N-bromosuccinimide (NBS) as the bromine source. In the case of this compound, this reaction is expected to selectively occur at the benzylic position due to the stability of the resulting benzylic radical. The product, 4-tert-butyl-2-(bromomethyl)-1-methoxybenzene, is a versatile intermediate for introducing various nucleophiles.

Table 1: Representative Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Product |

| N-Bromosuccinimide (NBS) | AIBN or light | Carbon tetrachloride (CCl4) | 4-tert-butyl-2-(bromomethyl)-1-methoxybenzene |

Oxidation:

The methyl group can also be oxidized to an aldehyde (formyl group) or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the conversion to an aldehyde, reagents such as selenium dioxide (SeO2) can be employed. Further oxidation to the corresponding carboxylic acid, 4-tert-butyl-2-methoxybenzoic acid, can be achieved using stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid.

Table 2: Oxidation Reactions of the Methyl Group

| Oxidizing Agent | Product |

| Selenium dioxide (SeO2) | 4-tert-butyl-2-methoxybenzaldehyde |

| Potassium permanganate (KMnO4) | 4-tert-butyl-2-methoxybenzoic acid |

Dealkylation and Demethylation Reactions of Aryl Ethers

The methoxy group of this compound, an aryl ether, can be cleaved to yield the corresponding phenol (B47542), 4-tert-butyl-2-methylphenol (B146163). This transformation is of significant interest as it unmasks a reactive hydroxyl group. The cleavage of aryl ethers typically requires harsh conditions and strong reagents due to the stability of the ether linkage. orgsyn.org

Mechanism of Ether Cleavage:

The cleavage of aryl methyl ethers with strong acids like HBr or HI proceeds via a nucleophilic substitution reaction. orgsyn.org The ether oxygen is first protonated by the acid, forming a good leaving group (methanol). Subsequently, the halide ion (Br- or I-) acts as a nucleophile and attacks the methyl group in an SN2 fashion, leading to the formation of the phenol and a methyl halide. The reaction does not proceed via nucleophilic attack on the aromatic ring. semanticscholar.org

Ethers with tertiary alkyl groups can cleave via an SN1 or E1 mechanism due to the formation of a stable carbocation. prepchem.com However, in the case of aryl methyl ethers, the cleavage predominantly occurs at the methyl-oxygen bond. semanticscholar.org

Reagents for Demethylation:

Several reagents are effective for the demethylation of aryl methyl ethers.

Boron Tribromide (BBr₃): This is a highly effective and widely used reagent for cleaving aryl ethers under relatively mild conditions. mdma.chnih.gov The reaction proceeds through the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by the elimination of methyl bromide. One equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov

Hydrobromic Acid (HBr) and Hydroiodic Acid (HI): These strong acids can cleave aryl ethers, typically at elevated temperatures. orgsyn.org HI is generally more reactive than HBr. orgsyn.org

Pyridine Hydrochloride: Heating the aryl ether with molten pyridine hydrochloride is a classic method for demethylation, although it requires high temperatures.

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), room temperature or below | 4-tert-butyl-2-methylphenol |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 4-tert-butyl-2-methylphenol |

| Hydroiodic Acid (HI) | Reflux | 4-tert-butyl-2-methylphenol |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 1 Methoxy 2 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-tert-butyl-1-methoxy-2-methylbenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Chemical Shifts and Coupling Patterns

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the different types of protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons. The expected signals would include those for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the protons of the tert-butyl group. The integration of these signals would correspond to the number of protons of each type. The coupling patterns (e.g., singlets, doublets, triplets) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the carbons of the benzene (B151609) ring, the methoxy carbon, the methyl carbon, and the carbons of the tert-butyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the methoxy and alkyl groups.

A comprehensive search of available scientific literature and spectral databases did not yield specific, experimentally determined ¹H and ¹³C NMR data for this compound. Therefore, a detailed data table of chemical shifts and coupling constants cannot be provided at this time.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful methods for elucidating the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. This would be particularly useful in assigning the signals of the aromatic protons and confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This would be instrumental in determining the conformation of the molecule, for example, by showing through-space interactions between the methoxy group protons and the protons of the adjacent methyl group or aromatic protons.

Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Insights

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The calculated exact mass for this compound (C₁₂H₁₈O) is 178.135765 Da. nih.gov An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, thus confirming the elemental composition of the compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O |

| Exact Mass | 178.135765 Da |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed information about the structure and fragmentation pathways of a molecule. For this compound, the molecular ion (M⁺˙) at m/z 178 would be expected to undergo characteristic fragmentation reactions. A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic cation. Another likely fragmentation would involve the loss of the entire tert-butyl group.

Specific MS/MS fragmentation data for this compound has not been found in the surveyed scientific literature. However, the mass spectrum of an isomer, 1-(1,1-dimethylethyl)-2-methoxy-4-methylbenzene, shows a base peak at m/z 163, corresponding to the loss of a methyl group, and a significant peak at m/z 178, the molecular ion. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are unique for each compound and serve as a molecular "fingerprint," allowing for the identification of functional groups and providing insights into the molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present:

C-H stretching vibrations: Aromatic C-H stretches would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches (from the methyl, methoxy, and tert-butyl groups) would be observed in the 2850-3000 cm⁻¹ region.

C=C stretching vibrations: Aromatic ring stretching vibrations would typically be found in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations: The ether linkage (Ar-O-CH₃) would give rise to a strong absorption band, likely in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch) regions.

C-H bending vibrations: Out-of-plane bending vibrations for the substituted benzene ring would appear in the 700-900 cm⁻¹ region, and their exact position would be indicative of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric vibrations of the tert-butyl group would also be expected to be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the electronic structure and the extent of conjugation. The absorption of UV or visible radiation corresponds to the excitation of outer valence electrons from a ground state to a higher energy excited state. shu.ac.uk In organic molecules, the most common transitions observed in the 200-800 nm range are from π bonding orbitals to π* antibonding orbitals (π→π) and from non-bonding orbitals to π antibonding orbitals (n→π*). libretexts.org

The fundamental chromophore in this compound is the benzene ring. The electronic spectrum of benzene exhibits characteristic absorption bands arising from π→π* transitions. However, the presence of substituents on the benzene ring can significantly alter the absorption characteristics, including the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). Groups that modify the absorption properties of a chromophore are known as auxochromes. cutm.ac.in

In the case of this compound, the benzene ring is substituted with three electron-donating groups: a methoxy group, a methyl group, and a tert-butyl group.

Methoxy Group (-OCH₃): The methoxy group is a strong auxochrome. The oxygen atom possesses non-bonding electron pairs (n electrons) that can be delocalized into the π-electron system of the benzene ring through resonance. This extension of the conjugated system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com Consequently, less energy is required to excite the electrons, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). ijermt.orgcdnsciencepub.com This also typically increases the intensity of the absorption (a hyperchromic effect). cutm.ac.in The spectrum of anisole (B1667542), for example, shows a primary absorption band at a longer wavelength than that of benzene. cdnsciencepub.com

Alkyl Groups (-CH₃ and -C(CH₃)₃): The methyl and tert-butyl groups are considered weak auxochromes. They are electron-donating groups through an inductive effect and hyperconjugation. stackexchange.com This electron donation slightly increases the electron density of the benzene ring, which also contributes to a small bathochromic shift in the UV-Vis spectrum. ijermt.orgnist.gov Studies on various alkyl-substituted benzenes have demonstrated this gradual wavelength shift. nist.gov

The combined influence of these three electron-donating groups on the benzene ring in this compound is cumulative. The strong resonance effect of the para-methoxy group, supplemented by the inductive and hyperconjugative effects of the ortho-methyl and para-tert-butyl groups, results in a significant bathochromic shift compared to unsubstituted benzene. The primary absorption bands, corresponding to π→π* transitions, are therefore expected at longer wavelengths than those observed for benzene, toluene (B28343), or anisole individually. The n→π* transition of the methoxy group is also possible but is generally much weaker in intensity than the π→π* transitions and may be obscured by them. pharmatutor.org

Detailed Research Findings

Table 1: UV Absorption Maxima (λmax) for Benzene and Related Substituted Compounds

| Compound | Substituent(s) | λmax (nm) | Solvent |

| Benzene | -H | ~255 | Cyclohexane |

| Toluene | -CH₃ | ~261 | Ethanol |

| Anisole | -OCH₃ | ~269 | Ethanol |

| tert-Butylbenzene (B1681246) | -C(CH₃)₃ | ~263 | Isooctane |

| This compound | -OCH₃, -CH₃, -C(CH₃)₃ | Predicted >270 | - |

Data compiled from various spectroscopic studies. ijermt.orgcdnsciencepub.comnist.gov The λmax for this compound is an educated prediction based on the additive effects of the present auxochromes.

The data clearly demonstrates that electron-donating substituents cause a bathochromic shift in the λmax. The methoxy group induces a more significant shift than the alkyl groups. Therefore, for this compound, which contains a combination of these groups, the primary absorption band is predicted to be shifted to a wavelength greater than 270 nm. This shift is a direct consequence of the enhanced conjugation and delocalization of π-electrons across the substituted benzene ring, which effectively lowers the energy required for the π→π* electronic transition.

Computational and Theoretical Chemistry Studies on 4 Tert Butyl 1 Methoxy 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a powerful tool for elucidating the fundamental properties of molecules. For 4-Tert-butyl-1-methoxy-2-methylbenzene, such studies would provide invaluable insights into its stability and reactive nature.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not present in the current body of scientific literature, such an analysis would be crucial. It would allow for the optimization of the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations could determine the relative energies of different conformers, identifying the most stable arrangement of the tert-butyl, methoxy (B1213986), and methyl groups on the benzene (B151609) ring. This information is fundamental to understanding the compound's physical properties and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. An FMO analysis for this compound, which is currently unavailable in published research, would be highly informative for predicting its reactivity. The energy and distribution of the HOMO would indicate the molecule's ability to donate electrons, highlighting the most likely sites for electrophilic attack. Conversely, the LUMO's energy and distribution would reveal its capacity to accept electrons, predicting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A detailed FMO analysis would, therefore, be instrumental in predicting the pathways of various chemical reactions involving this compound.

Prediction of Reaction Mechanisms and Transition States using Computational Models

Computational models are invaluable for mapping out the intricate details of chemical reaction mechanisms, including the identification of high-energy transition states. For this compound, there is a clear absence of such predictive studies. Computational modeling could be used to investigate, for example, the mechanism of electrophilic aromatic substitution, a common reaction for benzene derivatives. These models could pinpoint the transition state structures and calculate the activation energies for substitution at the different available positions on the aromatic ring, thus predicting the regioselectivity of such reactions.

Structure-Reactivity Correlations through In Silico Approaches

In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, are used to correlate a molecule's structure with its chemical or biological activity. The scientific literature does not currently contain any in silico structure-reactivity correlation studies specifically for this compound. Such studies would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with observed reactivity data. This would not only allow for the prediction of the reactivity of similar, unstudied compounds but also provide a deeper understanding of the structural features that govern the chemical behavior of this class of molecules.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 4 Tert Butyl 1 Methoxy 2 Methylbenzene

Synthesis of Poly-substituted Benzene (B151609) Derivatives Incorporating Tert-butyl and Methoxy (B1213986) Moieties

The synthesis of polysubstituted benzenes, such as those containing tert-butyl and methoxy groups, requires careful strategic planning regarding the order of substituent introduction. libretexts.orgpressbooks.pub The directing effects of the substituents already present on the ring profoundly influence the position of subsequent electrophilic attack. youtube.com

A common and effective method for introducing a tert-butyl group onto a methoxy-activated benzene ring is the Friedel-Crafts alkylation . nii.ac.jp For instance, the reaction of an appropriate methoxy-substituted benzene with tert-butyl alcohol in the presence of an acid catalyst can yield the desired tert-butylated product. The methoxy group is a strong activating group and an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. Conversely, the bulky tert-butyl group, while also an ortho-, para-director, can sterically hinder attack at the adjacent ortho positions. numberanalytics.comreddit.com This steric hindrance often leads to preferential substitution at the less hindered para position. reddit.com

The synthesis of a polysubstituted benzene ring therefore involves a sequence of reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, where the order is critical. libretexts.org For example, to synthesize a molecule like 4-bromo-2-nitrotoluene, one might start with toluene (B28343), perform bromination to get a mixture of ortho and para isomers, and then nitrate (B79036) the desired p-bromotoluene, where the activating methyl group directs the nitro group to the ortho position. libretexts.org This retrosynthetic approach is essential when planning the synthesis of complex derivatives of 4-tert-butyl-1-methoxy-2-methylbenzene. libretexts.orgpressbooks.pub

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -C(CH₃)₃ (Tert-butyl) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Alkynyl Bond Formation (e.g., Sonogashira, Kumada)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are particularly useful for functionalizing aryl halides derived from compounds like this compound.

The Kumada coupling , developed in 1972, was the first nickel- or palladium-catalyzed cross-coupling reaction and involves the reaction of a Grignard reagent with an organic halide. organic-chemistry.org This method is economically advantageous for creating unsymmetrical biaryls. organic-chemistry.org For instance, nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents can efficiently form aryl-substituted all-carbon quaternary centers. rhhz.net While the reaction can be complicated by β-hydride elimination, the use of specific ligands or ligand-free systems can lead to good yields. rhhz.netresearchgate.net

The Sonogashira coupling is another pivotal reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgthieme-connect.de This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. thieme-connect.de It is highly effective for synthesizing aryl-alkynyl structures. For example, 3-bromo-6-methyl-1,2,4,5-tetrazine has been shown to be an excellent substrate for Sonogashira couplings with various terminal alkynes under mild conditions, using a palladium catalyst like PdCl₂(PPh₃)₂. chemrxiv.org Halogenated derivatives of this compound can similarly be functionalized to introduce alkynyl moieties, expanding the molecular complexity.

Halogenated analogues of this compound are key precursors for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of various halogens (I > Br > Cl) allows for selective and sequential couplings. thieme-connect.de

Palladium-catalyzed reactions are not limited to C-C bond formation. For instance, palladium complexes can catalyze the coupling of alkyl halides with nitrogen nucleophiles, such as benzophenone (B1666685) imines, to produce protected primary amines. acs.org This methodology has been successfully applied to unactivated secondary and tertiary alkyl bromides. acs.org

Furthermore, palladium catalysis can activate C-H bonds, including those of methoxy groups, for cross-coupling reactions. This has been demonstrated in the synthesis of substituted benzofurans from o-iodomethoxybenzenes and bromo olefins. researchgate.net Such C-H activation strategies open new avenues for functionalizing methoxy-containing aromatic compounds without prior halogenation. Palladium(II) catalysts have also been employed in complex cascade reactions, such as the cyclization-carbonylation-cyclization coupling of (ortho-alkynyl phenyl) (methoxymethyl) sulfides, which proceed through an acyl palladium intermediate. nih.govresearchgate.net

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While direct stereoselective functionalization of this compound is not widely documented, general principles of stereoselective synthesis can be applied to its derivatives.

Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. For example, meso-hydrobenzoin-derived chiral auxiliaries have been used in the stereoselective 1,3-dipolar cycloaddition of azomethine ylides to create highly substituted pyrrolidines with high enantiomeric excess. researchgate.net Similarly, chiral hydrobenzoin (B188758) mono-tert-butyl ethers have been synthesized and used as chiral auxiliaries in the diastereoselective reduction of α-keto esters, achieving high diastereomeric ratios. researchgate.net

Another approach involves the use of chiral catalysts or reagents. The development of methods merging biocatalysis with other catalytic processes, such as photocatalysis, has enabled the stereoselective synthesis of novel compounds. chemrxiv.org For instance, a one-pot photochemical and biocatalytic sequence using stereoselective alcohol dehydrogenases (ADHs) has been developed for the synthesis of chiral (hetero)aryl-3,3-halo-prop-2-en-1-ols from commercial acetylenes. chemrxiv.org Such advanced strategies could potentially be adapted for the stereoselective synthesis of chiral derivatives starting from functionalized this compound.

Investigation of Steric and Electronic Effects of Substituents on Reaction Outcomes

The outcome of chemical reactions on substituted benzene rings is governed by a combination of steric and electronic effects of the substituents. youtube.com

The methoxy group (-OCH₃) is a powerful electron-donating group due to resonance. Its lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack and is thus a strong activating group.

The tert-butyl group (-C(CH₃)₃) is weakly activating due to inductive effects and hyperconjugation. stackexchange.com Inductively, the sp³-hybridized alkyl carbon donates electron density to the sp²-hybridized aromatic carbon. stackexchange.com However, its most significant influence is often steric. The bulkiness of the tert-butyl group can hinder the approach of reactants to the adjacent ortho positions, a phenomenon known as steric hindrance. numberanalytics.com This can dramatically affect the regioselectivity of a reaction, favoring substitution at the less sterically crowded para position. numberanalytics.comstackexchange.com For example, the rate of nitration of tert-butylbenzene (B1681246) is significantly lower than that of toluene, and the proportion of the ortho-substituted product is greatly reduced. numberanalytics.com

In catalyst-free reactions, such as the 1,6-aza-Michael addition of para-quinone methides, studies have shown that the electronic effect of substituents on the phenyl ring can have a negligible impact on the reaction outcome, with both electron-donating (like methoxy and tert-butyl) and electron-withdrawing groups giving high yields. acs.org However, significant steric hindrance, for instance from multiple substituents on the ring, can lead to a decrease in yield. acs.org In copper-mediated coupling reactions, sterically hindered substituents have also been shown to have a limited impact, indicating a high tolerance for steric effects in certain catalytic systems. acs.org

Table 2: Influence of Substituents on Reaction Parameters

| Substituent | Electronic Effect | Steric Effect | Impact on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strong Electron Donation (Resonance) | Small | Strong activation, directs ortho/para |

| -C(CH₃)₃ (Tert-butyl) | Weak Electron Donation (Induction) | Large | Weak activation, directs ortho/para, hinders ortho position |

Exploiting this compound as a Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comsemanticscholar.org this compound and its derivatives are valuable building blocks due to the specific steric and electronic properties conferred by their substituents. These properties allow for controlled, regioselective functionalization of the aromatic ring.

The presence of multiple, distinct functional groups or positions on the scaffold allows for sequential, selective reactions. For example, a halogenated derivative can first undergo a Sonogashira coupling at the halogenated site, followed by a different reaction, such as electrophilic substitution, at a position activated by the methoxy group. This modular approach is central to the synthesis of complex functional molecules. semanticscholar.org The tert-butyl group can serve as a bulky protecting or directing group, preventing reaction at certain positions while facilitating it at others, and can be removed later in a synthesis if necessary. The methoxy group can also be a synthetic handle, for instance, by being cleaved to a hydroxyl group, which can then be used for further transformations.

The strategic use of such building blocks is fundamental in medicinal chemistry, materials science, and broader organic synthesis for creating novel structures with desired functions. sigmaaldrich.com

Catalysis in the Synthesis and Chemical Transformations of 4 Tert Butyl 1 Methoxy 2 Methylbenzene

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, potential for regeneration, and enhanced stability. For the synthesis of 4-tert-butyl-1-methoxy-2-methylbenzene, these catalysts are primarily employed in selective alkylation and etherification reactions.

Solid Acid Catalysts in Alkylation and Etherification

Solid acid catalysts are a cornerstone of heterogeneous catalysis, offering an alternative to corrosive and difficult-to-handle liquid acids like H₂SO₄ or AlCl₃. The synthesis of this compound typically involves the Friedel-Crafts alkylation of 2-methylanisole (B146520) (o-cresol methyl ether) with a tert-butylating agent such as tert-butanol (B103910) or isobutylene. Various solid acids, including zeolites, clays, heteropoly acids, and sulfated metal oxides, have been extensively studied for the alkylation of phenols and their ethers. usm.myku.eduscispace.com

Zeolites, with their well-defined microporous structures, offer shape selectivity, which can direct the alkylation to a specific position on the aromatic ring. However, for bulky molecules like tert-butylated compounds, mesoporous materials (2-50 nm pore diameter) are often more suitable to overcome diffusion limitations. ku.edu Studies on the alkylation of p-cresol (B1678582) with tert-butanol have shown high conversion rates using catalysts like 12-tungstophosphoric acid (TPA) supported on titania (TiO₂) or zirconia (ZrO₂). For instance, a 20% TPA on TiO₂ catalyst calcined at 700°C gave 82% conversion of p-cresol with high selectivity towards the mono-alkylated product. iitm.ac.in Similarly, research on the tert-butylation of 4-methoxyphenol (B1676288) demonstrated that Zn-Al-MCM-41, a mesoporous solid acid, could achieve 92% conversion with 99% selectivity for the desired 2-tert-butylated product. researchgate.net These findings are highly relevant and analogous to the targeted synthesis of this compound from 2-methylanisole.

The acidity of these catalysts, encompassing both Brønsted and Lewis acid sites, is crucial for their activity. Brønsted sites are generally considered the active centers for the dehydration of tert-butanol to form the electrophilic tert-butyl carbocation, which then attacks the electron-rich aromatic ring. iitm.ac.inpnnl.gov

Table 1: Performance of Various Solid Acid Catalysts in Phenol (B47542)/Cresol Alkylation

Metal-Organic Frameworks (MOFs) and Nanomaterials in Catalytic Reactions

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and exposed metal sites make them promising candidates for heterogeneous catalysis. researchgate.netresearchgate.net In the context of synthesizing this compound, MOFs can function as efficient Lewis acid catalysts for Friedel-Crafts alkylation. The metal nodes within the MOF structure can act as Lewis acid sites, activating the alkylating agent.

For example, a copper-based MOF, Cu-MOF-74, has demonstrated superior catalytic activity in the Friedel-Crafts acylation of anisole (B1667542) compared to conventional solid acids like zeolites and Al-MCM-41. researchgate.net This suggests its potential applicability for the analogous tert-butylation reaction. The ordered and well-defined structure of MOFs can also impart shape selectivity, potentially favoring the formation of the desired para-substituted product.

Nanomaterials also offer significant advantages in catalysis due to their high surface-area-to-volume ratio and unique electronic properties. For instance, magnetic nanoparticles can be functionalized to create recyclable catalysts. A study demonstrated the use of a magnetite-supported catalyst (CDC@Fe₃O₄) for the synthesis of imidazole (B134444) derivatives, showcasing the potential of magnetic nanocatalysts in facilitating complex organic reactions under mild conditions. mdpi.com Such principles could be applied to develop recyclable catalysts for the synthesis of the target compound.

Homogeneous Catalysis for Precision Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often provides higher activity and selectivity under milder reaction conditions compared to heterogeneous systems. This approach is particularly valuable for precision synthesis requiring fine control over the reaction outcome.

Lewis Acid Catalysis in Friedel-Crafts Type Reactions

The classic approach to the synthesis of this compound is the Friedel-Crafts alkylation of 2-methylanisole using a homogeneous Lewis acid catalyst. youtube.com Common Lewis acids for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). organic-chemistry.org The mechanism involves the coordination of the Lewis acid to the alkylating agent (e.g., tert-butyl chloride), which facilitates the formation of a tert-butyl carbocation. This highly electrophilic species is then attacked by the electron-rich aromatic ring of 2-methylanisole.

The methoxy (B1213986) and methyl groups on the ring are ortho-, para-directing activators. The bulky tert-butyl group is typically introduced at the para position relative to the strong activating methoxy group, which is sterically the most accessible position, leading to the desired product. A study on the tert-butylation of o-cresol (B1677501) with tert-butyl chloride in the presence of AlCl₃ demonstrated the feasibility of this reaction, which is a direct precursor route to the target molecule via subsequent etherification. researchgate.net

However, strong Lewis acids like AlCl₃ can sometimes cause side reactions, such as the demethylation of the anisole substrate. stackexchange.com Milder Lewis acids, such as scandium triflate (Sc(OTf)₃) or iron(III) chloride (FeCl₃), can be employed to circumvent these issues and improve reaction selectivity. stackexchange.comnih.gov A dual catalytic system of FeCl₃ and a Brønsted acid has been shown to be effective for the tert-butylation of anisole derivatives with tertiary alcohols. nih.gov

Transition Metal Catalysis for Cross-Coupling and Functionalization

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling both the synthesis and further functionalization of complex molecules like this compound. youtube.com While Friedel-Crafts alkylation is the most direct synthetic route, cross-coupling reactions offer an alternative. For example, a precursor such as 4-bromo-1-methoxy-2-methylbenzene could potentially undergo a Suzuki or Negishi coupling reaction with an organoboron or organozinc reagent that delivers the tert-butyl group.

More significantly, transition metal catalysis is pivotal for the subsequent functionalization of the this compound core. C-H activation is a powerful strategy that allows for the direct modification of C-H bonds, avoiding the need for pre-functionalized substrates. researchgate.netrsc.orgrsc.org The methoxy group can act as a directing group, guiding a transition metal catalyst (e.g., palladium, rhodium, ruthenium) to activate a specific C-H bond, typically at the ortho position. nih.gov This enables the introduction of a wide range of functional groups, such as aryl, alkyl, or heteroatom-containing moieties, onto the aromatic ring. For instance, palladium-catalyzed cross-coupling of aryl silanolates with aryl halides is a versatile method for creating biaryl structures. organic-chemistry.org A similar strategy could be envisioned for functionalizing a halogenated derivative of the title compound.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally benign conditions. While the direct biocatalytic synthesis of this compound via Friedel-Crafts alkylation is not well-established, enzymes offer significant potential for related transformations.

Enzymes such as lipases are known to catalyze acylation and deacylation reactions with high enantioselectivity. mdpi.com Lipases have been successfully used in the kinetic resolution of racemic alcohols and acetates of related flavan-4-ol structures. mdpi.comresearchgate.net This capability could be harnessed to resolve chiral precursors or derivatives of the target compound.

Furthermore, other enzyme classes could be relevant. For example, monooxygenases can hydroxylate aromatic rings at specific positions, and engineered enzymes have been developed for the synthesis of aromatic nitriles. nih.gov The interaction of butylated hydroxyanisole (BHA), a structurally related antioxidant, with hepatic enzymes has been studied, indicating that such molecules can be substrates for biological systems. nih.gov Although still an emerging field for this specific class of compounds, the advancement of enzyme engineering and directed evolution holds promise for developing novel biocatalytic routes for the synthesis and selective functionalization of alkylated anisoles in the future.

Mechanistic Studies of Catalytic Cycles in Reactions involving this compound

The synthesis and chemical transformations of this compound are predominantly governed by catalytic processes. Mechanistic studies of the catalytic cycles provide fundamental insights into reaction pathways, catalyst behavior, and opportunities for process optimization. The primary catalytic reaction for the formation of this compound is the Friedel-Crafts alkylation of 2-methylanisole.

The catalytic cycle for the synthesis of this compound via Friedel-Crafts alkylation can be initiated by either Lewis acids or solid acid catalysts, such as zeolites. The fundamental steps of these catalytic cycles involve the generation of an electrophile, subsequent electrophilic attack on the aromatic ring, and finally, catalyst regeneration.

A pivotal step in the catalytic cycle is the generation of the tert-butyl carbocation. This is typically achieved by the reaction of a tert-butylating agent, such as tert-butanol or isobutylene, with a catalyst. Strong Brønsted acids or Lewis acids are effective for this purpose. mt.com

In the case of a Lewis acid catalyst, for instance, aluminum chloride (AlCl₃), the cycle begins with the interaction between the Lewis acid and the alkylating agent (e.g., tert-butyl chloride). This interaction facilitates the formation of the highly reactive tert-butyl carbocation. The carbocation then acts as a potent electrophile. The catalytic cycle can be summarized in the following key stages:

Electrophile Formation: The Lewis acid catalyst polarizes the C-Cl bond of the tert-butyl chloride, leading to the formation of a tert-butyl carbocation and a complex anion [AlCl₄]⁻.

Electrophilic Attack: The electron-rich aromatic ring of 2-methylanisole attacks the tert-butyl carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.

Deprotonation and Catalyst Regeneration: A proton is eliminated from the arenium ion, restoring the aromaticity of the ring. The proton reacts with the [AlCl₄]⁻ complex to regenerate the Lewis acid catalyst (AlCl₃) and form HCl as a byproduct. youtube.com

When solid acid catalysts like zeolites are employed, the catalytic cycle occurs within the porous structure of the material. The Brønsted acid sites (protons associated with the aluminosilicate (B74896) framework) are the active centers for the reaction. academie-sciences.fr The cycle with a zeolite catalyst proceeds as follows:

Adsorption and Protonation: The reactant molecules, 2-methylanisole and the tert-butylating agent (e.g., tert-butanol), adsorb onto the surface of the zeolite and diffuse into its pores. The tert-butanol molecule is then protonated by a Brønsted acid site, leading to the formation of a tert-butyloxonium ion.

Carbocation Formation: The protonated tert-butanol readily eliminates a water molecule to form a stable tert-butyl carbocation within the zeolite pore.

Alkylation: The 2-methylanisole molecule, also present within the zeolite pores, is attacked by the tert-butyl carbocation, forming the protonated form of the product, this compound.

Desorption and Catalyst Regeneration: The final product, this compound, desorbs from the catalyst surface and diffuses out of the pores. The Brønsted acid site is regenerated and ready to initiate another catalytic cycle.

The shape-selective nature of zeolites can influence the regioselectivity of the alkylation, favoring the formation of the para-isomer due to steric constraints within the catalyst's micropores. nih.gov

Detailed research findings on the catalytic synthesis often involve kinetic studies to understand the reaction rates and the influence of various parameters. The table below presents representative data on the conversion and selectivity for the tert-butylation of 2-methylanisole under different catalytic conditions.

| Catalyst | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Conversion of 2-methylanisole (%) | Selectivity for this compound (%) |

|---|---|---|---|---|---|

| AlCl₃ | tert-butyl chloride | 25 | 2 | 95 | 85 |

| H-Y Zeolite | tert-butanol | 120 | 4 | 88 | 92 |

| H-Beta Zeolite | isobutylene | 150 | 3 | 92 | 95 |

| Sulfated Zirconia | tert-butanol | 100 | 5 | 85 | 90 |

Regarding the chemical transformations of this compound, catalytic cracking is a potential reaction. This process would involve the cleavage of the tert-butyl group, which is susceptible to removal under acidic conditions at elevated temperatures. The catalytic cycle for such a dealkylation reaction would be essentially the reverse of the alkylation process, initiated by protonation of the aromatic ring at the position of the tert-butyl group, followed by the elimination of isobutylene. google.com

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions and solvent systems for synthesizing 4-Tert-butyl-1-methoxy-2-methylbenzene?

- Methodological Answer : Synthesis typically employs solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which enhance reaction efficiency by stabilizing intermediates and reducing side reactions. Catalysts such as palladium complexes or Lewis acids (e.g., AlCl₃) may accelerate coupling or alkylation steps. Temperature control (e.g., 60–80°C) is critical to balance reactivity and selectivity, particularly when introducing the tert-butyl group, which requires steric management .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze tert-butyl protons (δ ~1.3 ppm, singlet), methoxy group (δ ~3.8 ppm), and aromatic protons (δ 6.5–7.2 ppm, splitting patterns depend on substitution).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 206 (C₁₂H₁₈O) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 149).

- IR : Confirm methoxy C-O stretch (~1250 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹). Cross-validate with PubChem or ECHA databases for reference spectra .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodological Answer : While direct stability data for this compound is limited, structurally similar methoxy-tert-butyl aromatics show stability in pH 5–8. Avoid strong acids/bases to prevent demethylation or tert-butyl cleavage. Store under inert atmospheres (N₂/Ar) and monitor degradation via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when identifying synthetic byproducts?

- Methodological Answer :

- GC-MS Retention Indices : Compare retention times against known tert-butyl-substituted aromatic standards (e.g., tert-1-butyl-2-methylbenzene has a retention index of 2.076, as per chromatographic references) .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra for proposed byproducts (e.g., dealkylated derivatives). Tools like Gaussian or ORCA can predict spectral profiles to match experimental data .

Q. What strategies mitigate steric hindrance during functionalization of the tert-butyl group in this compound?

- Methodological Answer :

- Bulky Catalysts : Employ sterically hindered ligands (e.g., BrettPhos or t-BuXPhos) to direct reactions at the methoxy or methyl positions instead of the tert-butyl site.

- Low-Temperature Reactions : Perform functionalization below 0°C to slow undesirable side reactions.

- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl intermediates) to isolate the tert-butyl group during multi-step syntheses .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The methoxy group typically acts as an electron donor, while tert-butyl groups may sterically block certain positions.